molecular formula C27H24N4O5S B5195084 Methyl 4-[({1-benzyl-5-oxo-3-[(phenylcarbonyl)amino]-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate

Methyl 4-[({1-benzyl-5-oxo-3-[(phenylcarbonyl)amino]-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate

Cat. No.: B5195084
M. Wt: 516.6 g/mol
InChI Key: STIJQUNBRSSYAI-UHFFFAOYSA-N
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Description

Methyl 4-[({1-benzyl-5-oxo-3-[(phenylcarbonyl)amino]-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate is a complex organic compound with a unique structure that includes a benzyl group, a phenylcarbonyl group, and a thioxoimidazolidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[({1-benzyl-5-oxo-3-[(phenylcarbonyl)amino]-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thioxoimidazolidinyl ring, followed by the introduction of the benzyl and phenylcarbonyl groups, and finally, the esterification to form the methyl benzoate moiety. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[({1-benzyl-5-oxo-3-[(phenylcarbonyl)amino]-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and reaction time, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines

Scientific Research Applications

Methyl 4-[({1-benzyl-5-oxo-3-[(phenylcarbonyl)amino]-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as drug development and delivery systems.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 4-[({1-benzyl-5-oxo-3-[(phenylcarbonyl)amino]-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-benzyl-4-oxo-3-piperidinecarboxylate: This compound shares a similar benzyl and oxo group but differs in the core structure.

    Methyl 4-[(Phenoxycarbonyl)amino]benzoate: This compound has a similar benzoate moiety but differs in the substituents attached to the aromatic ring.

Uniqueness

Methyl 4-[({1-benzyl-5-oxo-3-[(phenylcarbonyl)amino]-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate is unique due to its combination of functional groups and the presence of the thioxoimidazolidinyl ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

methyl 4-[[2-(3-benzamido-1-benzyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O5S/c1-36-26(35)20-12-14-21(15-13-20)28-23(32)16-22-25(34)30(17-18-8-4-2-5-9-18)27(37)31(22)29-24(33)19-10-6-3-7-11-19/h2-15,22H,16-17H2,1H3,(H,28,32)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STIJQUNBRSSYAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2NC(=O)C3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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